molecular formula C22H19NO3 B2616583 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-42-4

3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2616583
CAS RN: 638142-42-4
M. Wt: 345.398
InChI Key: UGBABFVBKPNJHM-UHFFFAOYSA-N
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Description

The compound “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound that is part of the benzoxazole family . Benzoxazole derivatives have been explored in the past and are still in practice for a variety of therapeutic applications .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves complex substrates or multi-step reactions . A series of benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Benzoxazole derivatives are known to undergo various chemical reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Dihydrobenzo[d]oxazin Derivatives : A study describes a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the compound's utility in creating structurally diverse heterocycles (Gabriele et al., 2006).

  • Antioxidant Activity and Physicochemical Properties of Derivatives : Another research effort synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including structures related to the specified compound, and evaluated their in vitro antioxidant activities, providing insights into the potential health benefits of these molecules without implying direct drug use (Yüksek et al., 2015).

  • Quantum Chemical Computations : The compound's chemical structure and properties have been explored through quantum chemical computations, offering a deeper understanding of its electronic and molecular behavior, which could aid in the design of new materials or drugs (Gökce et al., 2014).

  • Supramolecular Dendrimers : Research into supramolecular dendrimers self-organized in a novel cubic liquid-crystalline phase mentions the use of benzoxazole derivatives, highlighting the compound's relevance in advanced material science and nanotechnology applications (Balagurusamy et al., 1997).

  • PET Imaging Probes : A study focused on benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the compound's application in diagnostic research without direct mention of therapeutic use (Cui et al., 2012).

Mechanism of Action

While the specific mechanism of action for “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one” is not explicitly mentioned in the search results, benzoxazole derivatives have been found to possess various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Future Directions

Benzoxazole derivatives, including “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one”, may continue to be explored for their therapeutic applications . The classical synthesis of benzoxazole derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions , suggesting that future research may focus on developing more efficient synthesis methods.

properties

IUPAC Name

5-methyl-3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-16-11-12-21-19(13-16)23(22(24)26-21)14-18-9-5-6-10-20(18)25-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBABFVBKPNJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one

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